Emopamil was initially developed as a calcium channel blocker but has since been recognized for its role in modulating cholesterol biosynthesis. It is classified as a small molecule drug and is categorized under sterol isomerase inhibitors. The compound has been studied for its effects on various biological processes, including its influence on oligodendrocyte function and myelination in the central nervous system .
The synthesis of emopamil typically involves several key steps that focus on creating the chiral tertiary-alkyl nitrile motif characteristic of the compound. One notable method for synthesizing emopamil employs the Sharpless asymmetric epoxidation technique, which allows for the formation of chiral centers essential for its biological activity .
The general synthetic route includes:
This synthetic approach not only optimizes yield but also enhances the purity of emopamil, making it suitable for pharmacological studies.
Emopamil has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating that it contains 20 carbon atoms, 25 hydrogen atoms, and one nitrogen atom. The structure features a bicyclic framework with specific stereochemical configurations that are crucial for its interaction with biological targets.
Key structural features include:
The three-dimensional conformation of emopamil allows it to effectively inhibit the emopamil binding protein, thus impacting cholesterol metabolism .
Emopamil primarily undergoes reactions that involve interactions with enzymes, particularly those involved in cholesterol biosynthesis. As an inhibitor of the emopamil binding protein, it competes with natural substrates for binding, thereby modulating enzymatic activity.
Key reaction pathways include:
These reactions highlight emopamil's role as a pharmacological agent influencing lipid metabolism.
The mechanism of action of emopamil involves its competitive inhibition of the emopamil binding protein. By binding to this enzyme, emopamil disrupts the normal catalytic process that converts sterols during cholesterol biosynthesis. Specifically, it inhibits the conversion of Cholest8(9)-en-3beta-ol to cholest-7-en-3beta-ol, which is a crucial step in producing cholesterol from lanosterol .
This inhibition leads to:
Data from studies indicate that targeting this pathway may have therapeutic implications for conditions such as multiple sclerosis and other disorders related to lipid metabolism .
Emopamil exhibits distinct physical and chemical properties that are important for its function as a pharmacological agent:
These properties facilitate its use in various biological assays and therapeutic applications.
Emopamil has several notable applications in scientific research and potential therapeutic contexts:
The ongoing research into emopamil continues to reveal its significance in both basic science and clinical applications, highlighting its role as a critical compound in understanding lipid biochemistry and developing targeted therapies.
Emopamil, a phenylalkylamine-class calcium channel blocker, exhibits distinct interactions with L-type voltage-gated calcium channels. Its (S)-enantiomer demonstrates high affinity for the verapamil binding site, with a Ki value of 38 nmol/L in rat cerebrocortical membranes—comparable to verapamil (Ki = 49 nmol/L) and gallopamil (Ki = 27 nmol/L) [1]. Stereoselectivity in calcium channel blockade is limited, as the (R)-enantiomer shows similar binding affinity [1]. Functionally, emopamil’s calcium antagonism is tissue-dependent: in rat aortic strips, its potency (EC₅₀ = 270 nmol/L) is lower than verapamil (EC₅₀ = 35 nmol/L), while in guinea pig cardiac tissue, it is significantly weaker (EC₅₀ = 29 μmol/L vs. 0.19 μmol/L for gallopamil) [1]. This selectivity for vascular over cardiac tissue underpins its neuroprotective effects without pronounced cardiodepression.
Table 1: Calcium Channel Binding Affinity and Functional Activity of Emopamil Enantiomers
Parameter | (S)-Emopamil | (R)-Emopamil | Verapamil |
---|---|---|---|
Ki (nmol/L), Rat Cortex | 38 | Similar to (S) | 49 |
EC₅₀ (nmol/L), Aorta | 270 | Not reported | 35 |
Cardiac Selectivity | Low | Low | Moderate |
In vivo studies confirm neuroprotection: (S)-emopamil reduces cortical infarct volume by >50% in rat middle cerebral artery occlusion (MCAO) models, even when administered 1 hour post-occlusion [4]. This efficacy is attributed to inhibition of calcium overload, which attenuates excitotoxic neuronal death during cerebral ischemia [4] [8].
Emopamil possesses potent serotonin 5-HT₂ receptor antagonism, with marked stereoselectivity. The (S)-enantiomer binds to cerebral 5-HT₂ receptors with a Ki of 4.4 nmol/L—significantly higher than verapamil (Ki = 177 nmol/L) and the (R)-emopamil enantiomer (Ki = 58 nmol/L) [1]. Functional assays in rat aortic strips validate this affinity, showing (S)-emopamil inhibits serotonin-induced vasoconstriction at an EC₅₀ of 4.5 nmol/L, 10-fold lower than verapamil [1]. This high affinity arises from structural complementarity with the 5-HT₂ receptor’s hydrophobic pocket, where cationic amine interactions stabilize binding [5].
Table 2: Serotonin 5-HT₂ Receptor Affinity of Emopamil vs. Comparators
Compound | Ki (nmol/L) | EC₅₀ (nmol/L), Functional Assay | Stereoselectivity |
---|---|---|---|
(S)-Emopamil | 4.4 | 4.5 | High |
(R)-Emopamil | 58 | Not reported | Moderate |
Verapamil | 177 | >100 | Low |
The 5-HT₂ blockade mitigates serotonin-mediated vasospasm and platelet aggregation during ischemia, enhancing microcirculation in penumbral regions [4]. Additionally, serotonin antagonism suppresses inflammatory cascades, reducing post-ischemic edema [8].
Emopamil’s neuroprotection is maximized through dual-pathway inhibition: concurrent blockade of calcium influx and serotonin signaling. In rat MCAO models, this synergy reduces cortical infarct volumes to 27–33 mm³ vs. 66–85 mm³ in controls, irrespective of pre- or post-ischemic administration [4]. The mechanisms include:
Table 3: Neuroprotective Efficacy of (S)-Emopamil in Rat MCAO Model
Treatment Timing | Cortical Infarct Volume (mm³) | Reduction vs. Control |
---|---|---|
Control (Saline) | 66 ± 19 | Baseline |
Pre-occlusion (30 min) | 33 ± 23 | 50%* |
Immediately post-occlusion | 29 ± 14 | 56%* |
1-hour post-occlusion | 27 ± 16 | 59%* |
*Statistically significant (p < 0.05) [4]
Notably, striatal infarct size remains unaffected, likely due to poor collateral circulation in deep brain regions [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7